![molecular formula C16H20N4O2S B5377708 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5377708.png)
4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as ETTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. For example, 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects, such as reducing inflammation, inducing apoptosis (programmed cell death) in cancer cells, and improving glucose metabolism in diabetic animals. 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. However, one limitation is that 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not very water-soluble, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. For example, more studies could be done to further elucidate its mechanism of action and to identify other enzymes and signaling pathways that it may target. Additionally, studies could be done to optimize the synthesis method of 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide to improve its yield and purity. Finally, more preclinical and clinical studies could be done to evaluate the safety and efficacy of 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide as a potential therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the condensation of 5-methyl-1,3,4-thiadiazol-2-amine with 4-(2-ethylbutanoylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide.
properties
IUPAC Name |
4-(2-ethylbutanoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-4-11(5-2)14(21)17-13-8-6-12(7-9-13)15(22)18-16-20-19-10(3)23-16/h6-9,11H,4-5H2,1-3H3,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBZTZUOLZNJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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